3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 857494-20-3
VCID: VC6428651
InChI: InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
SMILES: CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C18H25N3O2
Molecular Weight: 315.417

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

CAS No.: 857494-20-3

Cat. No.: VC6428651

Molecular Formula: C18H25N3O2

Molecular Weight: 315.417

* For research use only. Not for human or veterinary use.

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione - 857494-20-3

Specification

CAS No. 857494-20-3
Molecular Formula C18H25N3O2
Molecular Weight 315.417
IUPAC Name 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
Standard InChI Key SRBUXDPQRHNFCA-UHFFFAOYSA-N
SMILES CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3

Introduction

3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and incorporates a piperazine moiety, making it both a pyrrolidine and piperazine derivative. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves multiple steps starting from commercially available precursors. Specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the synthesized compound. Polar aprotic solvents can enhance nucleophilic attack during substitution reactions.

Biological Activity and Potential Applications

Compounds with similar structures to 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione often exhibit biological effects through interactions with neurotransmitter systems or enzyme inhibition. Pyrrolidine derivatives may act on various receptors or enzymes involved in neurotransmission or metabolic pathways, potentially leading to therapeutic effects in conditions like anxiety or depression.

Potential ApplicationMechanism
Anxiety and DepressionInteraction with neurotransmitter systems
Other Therapeutic UsesEnzyme inhibition or receptor modulation

Comparison with Similar Compounds

While specific data on 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is limited, compounds with similar structures, such as 3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione, exhibit significant biological activity as receptor antagonists. These compounds are explored for their potential in treating conditions like depression and anxiety due to their ability to modulate neurotransmitter systems.

CompoundBiological ActivityPotential Applications
3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dionePotential interactions with neurotransmitter systemsAnxiety, depression
3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dioneAntagonist for various receptorsInflammation, depression

Future Research Directions

Further research is needed to fully elucidate the biological effects and therapeutic potential of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione. Studies focusing on its interaction with specific receptors or enzymes could provide valuable insights into its pharmacological properties and potential applications in medicine.

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